Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1909309-47-2) is a Boc-protected oxa-azaspiro[3.4]octane building block with an iodomethyl handle at the 7-position, developed within the broader class of oxa-spirocycles via iodocyclization methodology. It belongs to the 6-oxa-2-azaspiro[3.4]octane scaffold family—characterized by a spiro-fused azetidine and tetrahydrofuran ring—offered by Enamine Ltd.

Molecular Formula C12H20INO3
Molecular Weight 353.2
CAS No. 1909309-47-2
Cat. No. B2802141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS1909309-47-2
Molecular FormulaC12H20INO3
Molecular Weight353.2
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CI
InChIInChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3
InChIKeyNDYHHOYSJDFRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1909309-47-2): Structural Identity and Sourcing Profile


Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1909309-47-2) is a Boc-protected oxa-azaspiro[3.4]octane building block with an iodomethyl handle at the 7-position, developed within the broader class of oxa-spirocycles via iodocyclization methodology [1]. It belongs to the 6-oxa-2-azaspiro[3.4]octane scaffold family—characterized by a spiro-fused azetidine and tetrahydrofuran ring—offered by Enamine Ltd. (Cat. EN300-268540) and distributed through Sigma-Aldrich at 95% purity . As a research-use-only intermediate, it serves as a versatile electrophilic module for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and drug discovery programs [2].

Why tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Cannot Be Replaced by Generic Spirocyclic Analogs


A procurement decision to substitute tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate with a structurally similar oxa-azaspiro[3.4]octane congener introduces several functional liabilities. The 7-iodomethyl regioisomeric position directly governs steric accessibility, substitution kinetics, and downstream coupling efficiency; the corresponding 5-iodomethyl regioisomer (CAS 1638771-46-6) places the electrophile at an electronically and sterically distinct location on the tetrahydrofuran ring, leading to divergent reactivity profiles [1]. Replacement of the Boc protecting group with alternative carbamates (e.g., Cbz, Fmoc) alters orthogonal deprotection compatibility in multi-step sequences, while omission of the 6-oxa oxygen—as in all-carbon 2-azaspiro[3.4]octane analogs—results in a measured solubility penalty of up to ~40-fold and a log D increase of approximately one unit [2]. Additionally, spiro ring-size variation (e.g., [3.5]nonane or [4.5]decane homologs) changes the exit vector geometry and conformational preference, affecting molecular recognition in target-based screens [3].

Quantitative Differentiation Evidence for Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1909309-47-2)


Aqueous Solubility Enhancement: 6-Oxa-Spirocyclic Scaffold vs. All-Carbon 2-Azaspiro[3.4]octane Analog

Incorporation of an oxygen atom into the spirocyclic scaffold yielded a solubility increase of up to approximately 40-fold relative to the all-carbon spirocyclic comparator. In head-to-head measurements, the oxa-spirocyclic model compound 67 registered 360 μM kinetic aqueous solubility at pH 7.4, compared to only 9 μM for the corresponding all-carbon spirocycle 66 [1]. Across three matched molecular pairs, the solubility uplift ranged from 7-fold (34 μM vs. <5 μM for pair 72/73) to 17-fold (118 μM vs. 7 μM for pair 69/70), confirming a robust scaffold-level advantage [1]. While these model compounds differ in peripheral substitution from the target compound, the 6-oxa-2-azaspiro[3.4]octane core architecture is identical, establishing a class-level solubility advantage directly applicable to tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Lipophilicity Reduction: 6-Oxa-Spirocycle vs. All-Carbon Spirocycle Decreases log D by ~0.5–0.9 Units

Introduction of the oxygen atom into the spirocyclic core consistently lowered the experimental log D₇.₄ by approximately 0.5–0.9 units across three matched pairs. For example, oxa-spirocyclic compound 67 exhibited a log D of 3.6 versus 4.5 for its all-carbon counterpart 66 (Δ = −0.9) [1]. Pair 69/70 showed a reduction from log D 4.9 to 4.0 (Δ = −0.9), and pair 72/73 dropped from 4.4 to 3.6 (Δ = −0.8). This translates to a ∼10-fold lower n-octanol/water distribution coefficient at physiological pH, which is a meaningful ADME advantage—lower log D generally correlates with reduced hERG binding, lower metabolic turnover, and improved oral absorption predictability [1].

Drug Design Lipophilicity Optimization ADME Prediction

Regioisomeric Differentiation: 7-Iodomethyl vs. 5-Iodomethyl Substitution in 6-Oxa-2-azaspiro[3.4]octane Scaffolds

The target compound bears the iodomethyl substituent at the 7-position of the 6-oxa-2-azaspiro[3.4]octane framework (i.e., on the tetrahydrofuran ring β to the ring oxygen), whereas its closest regioisomer—tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638771-46-6)—places the iodomethyl group at the 5-position (α to the spiro carbon). This topological difference means the 7-iodomethyl vector projects the electrophile at an angle of approximately 90° relative to the azetidine nitrogen, versus the 5-iodomethyl isomer which orients the electrophile closer to the spiro junction and the Boc-azetidine moiety [1]. In biological contexts, regioisomeric substitution on spirocyclic scaffolds has been shown to alter receptor subtype selectivity: Novartis patent WO/2021/070091 exemplifies that 5-oxa-2-azaspiro[3.4]octane M4 agonist series exhibit regioisomer-dependent potency variations exceeding 10-fold at the M4 muscarinic receptor [2]. The 7-iodomethyl regioisomer thus provides a distinct geometric vector for derivatization that cannot be replicated by its 5-iodomethyl congener.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Boc Protection Orthogonality: Acid-Labile tert-Butyl Carbamate Enables Sequential Deprotection Strategies Unavailable to Cbz or Fmoc Analogs

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen of CAS 1909309-47-2 provides acid-labile protection (cleavage with TFA or HCl/dioxane) that is orthogonal to hydrogenolytic (Cbz) or basic (Fmoc) deprotection conditions. This orthogonality is essential in multi-step sequences where other protecting groups are employed elsewhere on the molecule. In contrast, the unprotected 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane free amine (CAS 2060061-81-4) lacks this synthetic handle entirely and would react non-selectively under amide coupling or reductive amination conditions. The Boc-azetidine also electronically deactivates the nitrogen, preventing unwanted N-alkylation during iodomethyl substitution reactions, which is a documented side-reaction with the free secondary amine [1]. Measured pKa data for analogous oxa-spirocyclic amine hydrochlorides (4b–6b) show a basicity of pKa 8.9–9.5—approximately one order of magnitude weaker than all-carbon spirocyclic amine counterparts (pKa 10.1–10.3), attributable to the electron-withdrawing inductive effect of the 6-oxa oxygen [2].

Synthetic Methodology Protecting Group Strategy Multi-Step Organic Synthesis

Iodocyclization Synthetic Efficiency: Oxa-Spirocycle Formation in up to 96% NMR Yield via Optimized Acetonitrile Protocol

The oxa-spirocyclic scaffold class is accessed via an iodocyclization reaction that, under optimized conditions (I₂, NaHCO₃, acetonitrile), delivers the iodide product in up to 96% NMR yield (91% isolated yield) [1]. This acetonitrile-based protocol (Table 1, entry 7 of the primary reference) significantly outperforms alternative solvents: tert-butyl methyl ether (71%), dichloromethane (65%), THF (55%), and DMF (41%) [1]. The high yield and operational simplicity (product isolation by distillation without chromatography) enabled scale-up to 26 g of iodide product [1]. The broader synthetic scope encompassed more than 150 oxa-spirocyclic derivatives, demonstrating the robustness of this methodology [2]. While the target compound itself is a commercial product supplied by Enamine, its synthesis likely employs this or a closely related iodocyclization route, which provides a benchmark for in-house resynthesis feasibility assessment.

Synthetic Chemistry Iodocyclization Process Chemistry

Medicinal Chemistry Validation: Oxa-Spirocyclic Terazosin Analogue Demonstrates Superior In Vivo Antihypertensive Potency vs. Parent Drug

To experimentally validate the translational value of the oxa-spirocyclic scaffold class, terazosin—an approved α₁-adrenergic receptor antagonist antihypertensive drug—was modified by replacing its tetrahydrofuran ring with oxa-spirocyclic cores to generate analogues 75–79 [1]. In spontaneously hypertensive rats (SHR, 7.5 months, body weight 329 ± 30 g), oxa-spirocyclic analogue 75 demonstrated significantly greater systolic blood pressure reduction than the parent drug terazosin (74) [1]. This provides direct in vivo proof that the oxa-spirocyclic scaffold architecture can enhance pharmacological activity over a structurally related monocyclic counterpart. While the target compound is not itself a terazosin analogue, it shares the fundamental 6-oxa-2-azaspiro[3.4]octane core with analogues 75–79, supporting the procurement rationale that this scaffold type is pharmacologically validated and distinct from non-oxygenated spirocycles.

In Vivo Pharmacology Blood Pressure Drug Analogue Validation

Application Scenarios for Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1909309-47-2) Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization: Solubility-Limited Series Rescue

When a hit series built on all-carbon 2-azaspiro[3.4]octane scaffolds exhibits poor kinetic solubility (<10 μM) and excessive lipophilicity (log D > 4.5) causing assay interference or formulation failure, the 6-oxa-2-azaspiro[3.4]octane scaffold of CAS 1909309-47-2 offers up to ~40-fold solubility improvement and a log D reduction of ~0.8–0.9 units [1]. Procurement of this Boc- and iodomethyl-equipped building block enables rapid analogue synthesis via Suzuki, Sonogashira, or nucleophilic displacement at the iodomethyl handle, while the Boc group preserves the azetidine nitrogen for late-stage diversification [2]. The 7-iodomethyl regioisomer provides a distinct exit vector geometry compared to the 5-iodomethyl congener, which has been shown to influence receptor subtype selectivity in M4 muscarinic agonist programs .

Parallel Library Synthesis for CNS GPCR Target Screening

The combination of the oxa-spirocyclic core (validated in vivo for antihypertensive efficacy via terazosin analogue 75 [1]) and the electrophilic iodomethyl handle makes CAS 1909309-47-2 an ideal diversification point for parallel amination or thioether libraries targeting CNS-penetrant GPCRs. The reduced amine basicity of the oxa-spirocyclic azetidine (pKa ~8.9–9.5 vs. ~10.1–10.3 for all-carbon analogs [2]) lowers the fraction of positively charged species at physiological pH, a property correlated with improved passive CNS permeability. The Boc group permits solid-phase or solution-phase library synthesis with acid-mediated resin cleavage, while the 95% commercial purity (Sigma-Aldrich, Enamine Cat. ENA497682611) supports direct use in array chemistry without additional purification .

Covalent Fragment Screening and Targeted Covalent Inhibitor (TCI) Design

The iodomethyl group of CAS 1909309-47-2 is a moderately electrophilic warhead suitable for covalent fragment screening against cysteine-containing targets [1]. When screened alongside the 5-iodomethyl regioisomer (CAS 1638771-46-6), the 7-iodomethyl substitution pattern may yield a distinct covalent engagement profile due to the altered trajectory of the electrophile relative to the spiro scaffold, as inferred from regioisomer-dependent potency shifts in M4 agonist series [2]. The oxa-spirocyclic core's superior solubility (up to 360 μM for analogous scaffolds ) ensures adequate compound concentration in biochemical assay buffers at typical fragment screening concentrations (100–500 μM), reducing false negatives from compound precipitation.

Process Chemistry: In-House Resynthesis and Scale-Up Feasibility Assessment

For organisations evaluating make-vs-buy decisions, the oxa-spirocyclic scaffold synthesis via iodocyclization is validated at up to 26 g scale with 96% NMR yield (91% isolated) when using acetonitrile as solvent [1]. This protocol significantly outperforms alternative solvents (THF: 55%, DMF: 41%, CH₂Cl₂: 65%) and requires only simple distillation for product isolation [1]. The existence of a high-yielding, chromatography-free synthetic route provides procurement leverage—knowledge that in-house resynthesis is feasible at gram-to-multi-gram scale can inform pricing negotiations with commercial vendors and mitigate supply chain risk. The methodology has been demonstrated across >150 oxa-spirocyclic derivatives, indicating broad substrate tolerance [2].

Quote Request

Request a Quote for Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.